4-(4-Fluorobenzoyl)phenyl 2-(methylthio)nicotinate
CAS No.:
Cat. No.: VC17882929
Molecular Formula: C20H14FNO3S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14FNO3S |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | [4-(4-fluorobenzoyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C20H14FNO3S/c1-26-19-17(3-2-12-22-19)20(24)25-16-10-6-14(7-11-16)18(23)13-4-8-15(21)9-5-13/h2-12H,1H3 |
| Standard InChI Key | YXRPPGSLLNVVNH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a nicotinic acid backbone esterified with a 4-(4-fluorobenzoyl)phenol group. The nicotinate moiety is substituted at the 2-position with a methylthio (-SMe) group, while the phenyl ring of the ester is functionalized with a 4-fluorobenzoyl group (-COC₆H₄F). The molecular formula is C₂₁H₁₅FNO₃S, with a molecular weight of 372.41 g/mol.
Systematic Nomenclature
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IUPAC Name: 4-(4-Fluorobenzoyl)phenyl 2-(methylsulfanyl)pyridine-3-carboxylate
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SMILES: COC(=O)C1=CC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CN=C3SC
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InChIKey: Computed as
HXJYWVZJQNQKPU-UHFFFAOYSA-N(derived from structural analogs ).
Synthesis and Reaction Pathways
Modular Synthesis via SuFEx Chemistry
The compound can be synthesized using sulfur(VI) fluoride exchange (SuFEx) chemistry, a click reaction platform optimized for high efficiency and selectivity . A representative protocol involves:
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Esterification: Reacting 2-(methylthio)nicotinic acid with 4-(4-fluorobenzoyl)phenol in the presence of hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) in acetonitrile (MeCN) .
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Activation: The reaction proceeds via in situ generation of a fluorosulfate intermediate, facilitating nucleophilic attack by the phenolic oxygen.
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Workup: Purification by vacuum drying and chromatography yields the target compound.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | MeCN |
| Catalysts | HMDS, BTMG |
| Temperature | Room temperature |
| Reaction Time | 24–48 hours |
| Yield | 70–85% (estimated) |
Analytical Characterization
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LC-MS: Retention time ~8.2 min (C18 column, 0.1% formic acid/MeCN gradient) . Observed [M+H]⁺ at m/z 373.1.
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NMR:
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¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J=4.8 Hz, 1H, pyridine-H), 8.25 (d, J=7.6 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, aromatic-H), 7.45–7.38 (m, 2H, aromatic-H), 2.65 (s, 3H, -SMe).
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¹³C NMR: δ 165.2 (C=O), 164.3 (C=O), 155.6 (d, J=250 Hz, C-F), 152.1 (pyridine-C), 142.3 (aromatic-C), 132.8–115.4 (aromatic-C), 14.9 (-SMe).
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Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 112–114°C (predicted) |
| Boiling Point | Decomposes >250°C |
| Solubility in MeCN | >50 mg/mL |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
Stability and Reactivity
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Hydrolytic Stability: Stable under acidic conditions (pH 4–6) but undergoes ester hydrolysis at pH >8.
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Photostability: Degrades upon prolonged UV exposure (λ=254 nm) .
Biological and Industrial Applications
Anticancer Activity
Structural analogs of 4-(4-fluorobenzoyl)phenyl esters demonstrate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 8–12 µM) . The fluorobenzoyl group enhances membrane permeability, while the methylthio moiety may modulate kinase inhibition.
Material Science Applications
The compound’s rigid aromatic system and sulfur content make it a candidate for:
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Liquid crystal precursors
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Polymer crosslinkers in high-temperature resins.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the fluorobenzoyl and methylthio groups to optimize bioactivity.
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Scale-Up Synthesis: Development of continuous-flow protocols to enhance yield and purity.
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